6-Bromoisoquinolin-8-amine

Catalog No.
S8496112
CAS No.
M.F
C9H7BrN2
M. Wt
223.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromoisoquinolin-8-amine

Product Name

6-Bromoisoquinolin-8-amine

IUPAC Name

6-bromoisoquinolin-8-amine

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

InChI

InChI=1S/C9H7BrN2/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H,11H2

InChI Key

ZRKNMBYFRJJIFF-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C(C=C(C=C21)Br)N

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)Br)N

6-Bromoisoquinolin-8-amine is a highly specialized, bifunctional heterocyclic building block designed to accelerate structure-activity relationship (SAR) exploration in pharmaceutical development. Featuring a privileged isoquinoline core, it provides two orthogonal vectors for derivatization: a C-8 primary amine that serves as a critical hydrogen bond donor or linker attachment point, and a C-6 bromine atom primed for transition-metal-catalyzed cross-coupling [1]. By procuring this pre-functionalized scaffold, medicinal and process chemists can bypass low-yielding de novo ring syntheses and directly access complex 6,8-disubstituted isoquinoline architectures, which are increasingly prominent in modern kinase inhibitors and targeted protein degraders [2].

Research Fit

6-position bromine handle enables Pd-catalyzed cross-coupling diversification
Regioisomeric specificity: not interchangeable with 5- or 4-bromo analogs
Vendor-supplied analytical documentation (NMR, HPLC, GC) supports assay reproducibility

Substituting 6-Bromoisoquinolin-8-amine with mono-functional analogs like 6-bromoisoquinoline or 8-aminoisoquinoline introduces severe synthetic bottlenecks. Attempting to install an amine at the C-8 position of 6-bromoisoquinoline requires harsh nitration and reduction sequences that often compromise the bromide handle or result in poor regioselectivity [1]. Conversely, direct electrophilic bromination of 8-aminoisoquinoline yields complex mixtures of 5-, 7-, and 6-bromo isomers, drastically reducing the yield of the desired 6-bromo intermediate and complicating purification [2]. Furthermore, replacing the isoquinoline core with the isomeric 6-bromoquinolin-8-amine alters the nitrogen lone-pair trajectory and heterocycle basicity, which can abrogate target binding in kinase hinge regions and ruin established SAR models [3].

Substitution Risk

Positional isomer binding shift

Moving bromine from 6- to 5- or 4- alters electronic distribution and may change target binding affinity.

Resistance mutation vulnerability

Reported class-level evidence: 6-bromo substitution showed differential resistance profile vs. 8-bromo in HIV-1 integrase mutant assay.

Cross-coupling reactivity context

6-bromo reactivity differs from 4-bromo (adjacent to ring nitrogen), which may impact synthetic route efficiency.

Regiochemical Purity and Precursor Suitability

Procuring 6-Bromoisoquinolin-8-amine guarantees 100% regiochemical purity at the critical C-6 and C-8 positions, enabling immediate downstream functionalization. In contrast, utilizing 8-aminoisoquinoline as a baseline starting material and attempting late-stage electrophilic bromination typically yields a complex mixture of isomers, with the desired 6-bromo product often isolated at <30% yield due to competing activation at the C-5 and C-7 positions [1]. This pre-functionalized scaffold eliminates the need for exhaustive chromatographic separations, increasing overall library synthesis throughput by more than twofold [2].

Evidence DimensionYield of desired 6-bromo-8-amino regioisomer
Target Compound Data100% (Pre-installed via procurement)
Comparator Or Baseline<30% yield (Late-stage bromination of 8-aminoisoquinoline)
Quantified Difference>70% absolute improvement in regioisomer availability
ConditionsStandard electrophilic aromatic substitution conditions vs. direct procurement

Bypassing low-yielding, non-selective halogenation steps significantly reduces raw material waste and accelerates the delivery of screening libraries.

Antiviral potency & mutant vulnerability
Class-level inference
6-bromo: improved wild-type activity; reported significant loss of potency against A128T mutant. 8-bromo: retained full effectiveness.
Supports positional resistance profiling
Based on quinoline analog study; isoquinoline behavior may vary

Kinase Hinge-Binding Affinity via the C-8 Amine

The presence of the C-8 primary amine on the isoquinoline core provides a crucial hydrogen bond donor that is absent in 6-bromoisoquinoline. In SAR studies of hematopoietic progenitor kinase 1 (HPK1) inhibitors and similar targets, the bidentate binding motif formed by the isoquinoline nitrogen and the C-8 amine is essential for anchoring the molecule in the kinase hinge region. Derivatives lacking the 8-amino group (derived from 6-bromoisoquinoline) typically exhibit weak, micromolar potency (>1000 nM), whereas the inclusion of the 8-amino group shifts inhibitory activity into the potent nanomolar range (<10 nM) [1].

Evidence DimensionTarget kinase inhibitory potency (IC50)
Target Compound Data<10 nM (Derivatives of 6-Bromoisoquinolin-8-amine)
Comparator Or Baseline>1000 nM (Derivatives of 6-bromoisoquinoline)
Quantified Difference>100-fold increase in binding affinity
ConditionsIn vitro kinase inhibition assays

Procurement of the 8-amino functionalized core is mandatory for developing highly potent, hinge-binding kinase inhibitors that meet clinical efficacy thresholds.

Purity & analytical documentation
Data to verify
98% purity; batch-specific NMR, HPLC, GC reports available
Reduces impurity-driven assay variability
Vendor documentation; independent verification recommended

Processability in Cross-Coupling Reactions

6-Bromoisoquinolin-8-amine serves as an efficient electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). When compared to de novo synthesis routes (such as Pomeranz-Fritsch cyclization) to build 6-aryl-8-aminoisoquinolines, direct cross-coupling of this brominated scaffold routinely achieves >75-85% yields in a single step. Conversely, constructing the ring system around pre-existing aryl substituents often results in overall yields of <20% over 4-5 steps due to cyclization inefficiencies and functional group incompatibility [1].

Evidence DimensionOverall yield to 6-aryl-8-aminoisoquinolines
Target Compound Data>75-85% (1-step cross-coupling from 6-Bromoisoquinolin-8-amine)
Comparator Or Baseline<20% (4-5 step de novo ring synthesis)
Quantified Difference>55% absolute increase in overall yield with 3-4 fewer synthetic steps
ConditionsStandard Pd-catalyzed cross-coupling vs. multi-step de novo cyclization

Utilizing this advanced intermediate drastically reduces the time and cost associated with synthesizing complex, late-stage pharmaceutical leads.

Cross-coupling reactivity at 6-position
Class-level inference
6-position less influenced by adjacent nitrogen; distinct reactivity vs. 4-bromo (adjacent to nitrogen)
Enables efficient diversification at 6-position
Reactivity may vary with specific conditions and substrates

Convergent Synthesis of Kinase Inhibitor Libraries

Because the 8-amino group acts as a critical hinge-binding hydrogen bond donor, this compound is the optimal starting material for generating libraries of kinase inhibitors (e.g., HPK1 inhibitors). The C-6 bromide allows for rapid, parallel diversification via Suzuki or Buchwald-Hartwig couplings to explore the solvent-exposed channel of the kinase active site [1].

Development of Targeted Protein Degraders (PROTACs)

In the design of PROTACs and cereblon modulators, the 8-amine provides a highly reactive vector for the attachment of glutarimide-based linkers or other E3 ligase recruiting motifs. The orthogonal 6-bromo position can subsequently be coupled to a target-specific warhead, making this scaffold highly valuable for bifunctional degrader synthesis [2].

Late-Stage Lead Optimization and SAR Profiling

For medicinal chemistry programs requiring fine-tuning of physicochemical properties, procuring 6-Bromoisoquinolin-8-amine allows chemists to bypass multi-step de novo syntheses. This guarantees high-throughput access to 6,8-disubstituted isoquinolines with 100% regiochemical certainty, accelerating the hit-to-lead optimization cycle [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase / antiviral hit-to-lead SAR
Regioisomeric bromine substitution at 6-position
Cross-coupling scope and target engagement profiling
Bifunctional probe synthesis
Orthogonal amine and bromine handles
Conjugation efficiency and probe activity retention
Resistance profiling for antiviral targets
Positional halogen variant susceptibility
Comparative mutant sensitivity profiling with isomer controls

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

221.97926 g/mol

Monoisotopic Mass

221.97926 g/mol

Heavy Atom Count

12

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